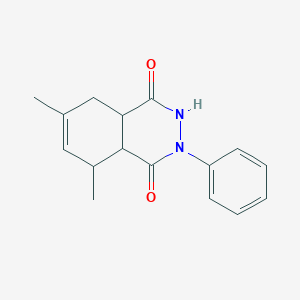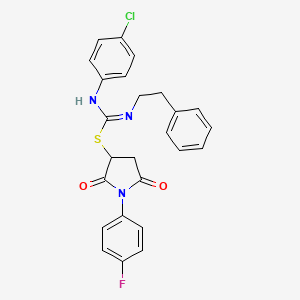![molecular formula C21H25NO5 B4985887 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/AKT pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene exhibits significant anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene in lab experiments is its high purity and stability. The compound is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene. These include further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as drug delivery and material science. Additionally, more studies are needed to determine the safety and toxicity of this compound.
In conclusion, 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene is a promising chemical compound that has shown significant potential in various fields. Its unique structure and biological activities make it an attractive target for further research and development.
Synthesis Methods
The synthesis of 2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene involves the reaction of 4-(4-methyl-2-nitrophenoxy)butyl bromide with 2-methoxy-4-(1-propen-1-yl)phenol in the presence of a base. The reaction yields the desired compound in good yield and high purity.
Scientific Research Applications
2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,7-11,14-15H,5-6,12-13H2,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPAMAIEZCXVHD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)